molecular formula C9H8ClF2NO2 B2433814 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid CAS No. 1259983-39-5

2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid

Cat. No.: B2433814
CAS No.: 1259983-39-5
M. Wt: 235.61
InChI Key: HLAGYGDCXGZDRB-QMMMGPOBSA-N
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Description

2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClF2NO2 This compound is characterized by the presence of an amino group, a chloro group, and two fluorine atoms attached to a phenyl ring, along with a propanoic acid moiety

Scientific Research Applications

2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound may pose certain hazards. Similar compounds have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms to the phenyl ring.

    Amination: Introduction of the amino group.

    Formation of Propanoic Acid Moiety: This step involves the formation of the propanoic acid group through various organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid
  • 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid
  • 2-Amino-3-(2,4-dichlorophenyl)propanoic acid

Uniqueness

2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid is unique due to the presence of both chloro and difluoro groups on the phenyl ring. This unique combination of substituents can lead to distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAGYGDCXGZDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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